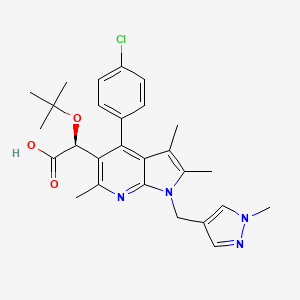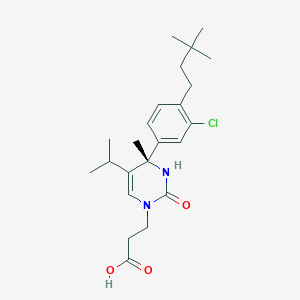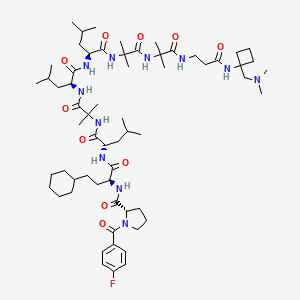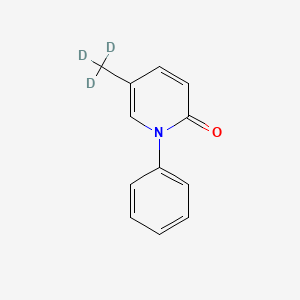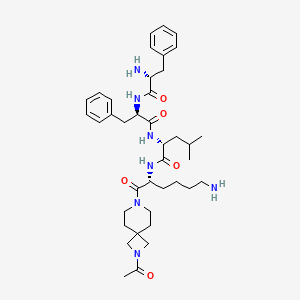
Anrikefon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anrikefon: is a chemical compound known for its role as a kappa opioid receptor agonist with analgesic effects
Preparation Methods
Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to meet the standards required for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: : this compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives for specific applications .
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .
Major Products Formed: : The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity .
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as a model compound to study the interactions of kappa opioid receptor agonists with various biological targets. It helps in understanding the structure-activity relationships and the development of new analgesic agents .
Biology: : In biological research, this compound is used to investigate the mechanisms of pain perception and modulation. It serves as a tool to study the kappa opioid receptor and its role in various physiological processes .
Medicine: : this compound has potential therapeutic applications in pain management. Its analgesic effects make it a candidate for developing new pain relief medications, especially for conditions where traditional opioids may not be effective .
Industry: : In the pharmaceutical industry, this compound is used in the development and testing of new drugs. Its unique properties as a kappa opioid receptor agonist make it valuable for creating targeted therapies with fewer side effects compared to traditional opioids .
Mechanism of Action
This compound exerts its effects by binding to the kappa opioid receptors in the central nervous system. This binding leads to the activation of specific signaling pathways that result in analgesic effects. The molecular targets involved include the kappa opioid receptors, which are part of the G protein-coupled receptor family . The activation of these receptors modulates the release of neurotransmitters, thereby reducing pain perception .
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to this compound include other kappa opioid receptor agonists such as U-50488 and Salvinorin A . These compounds share similar mechanisms of action but differ in their chemical structure and potency.
Uniqueness: : this compound is unique due to its specific binding affinity and selectivity for the kappa opioid receptors. This selectivity reduces the likelihood of side effects commonly associated with non-selective opioid receptor agonists . Additionally, its chemical structure allows for modifications that can enhance its therapeutic potential .
Méthodes De Préparation
Industrial Production Methods: : Industrial production of Anrikefon typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to meet the standards required for research and potential therapeutic use .
Analyse Des Réactions Chimiques
Types of Reactions: : Anrikefon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives for specific applications .
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .
Major Products Formed: : The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity .
Applications De Recherche Scientifique
Chemistry: : In chemistry, Anrikefon is used as a model compound to study the interactions of kappa opioid receptor agonists with various biological targets. It helps in understanding the structure-activity relationships and the development of new analgesic agents .
Biology: : In biological research, this compound is used to investigate the mechanisms of pain perception and modulation. It serves as a tool to study the kappa opioid receptor and its role in various physiological processes .
Medicine: : this compound has potential therapeutic applications in pain management. Its analgesic effects make it a candidate for developing new pain relief medications, especially for conditions where traditional opioids may not be effective .
Industry: : In the pharmaceutical industry, this compound is used in the development and testing of new drugs. Its unique properties as a kappa opioid receptor agonist make it valuable for creating targeted therapies with fewer side effects compared to traditional opioids .
Mécanisme D'action
Anrikefon exerts its effects by binding to the kappa opioid receptors in the central nervous system. This binding leads to the activation of specific signaling pathways that result in analgesic effects. The molecular targets involved include the kappa opioid receptors, which are part of the G protein-coupled receptor family . The activation of these receptors modulates the release of neurotransmitters, thereby reducing pain perception .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Compounds similar to Anrikefon include other kappa opioid receptor agonists such as U-50488 and Salvinorin A . These compounds share similar mechanisms of action but differ in their chemical structure and potency.
Uniqueness: : this compound is unique due to its specific binding affinity and selectivity for the kappa opioid receptors. This selectivity reduces the likelihood of side effects commonly associated with non-selective opioid receptor agonists . Additionally, its chemical structure allows for modifications that can enhance its therapeutic potential .
Propriétés
Numéro CAS |
2269511-95-5 |
|---|---|
Formule moléculaire |
C39H57N7O5 |
Poids moléculaire |
703.9 g/mol |
Nom IUPAC |
(2R)-N-[(2R)-1-(2-acetyl-2,7-diazaspiro[3.5]nonan-7-yl)-6-amino-1-oxohexan-2-yl]-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C39H57N7O5/c1-27(2)22-33(36(49)42-32(16-10-11-19-40)38(51)45-20-17-39(18-21-45)25-46(26-39)28(3)47)44-37(50)34(24-30-14-8-5-9-15-30)43-35(48)31(41)23-29-12-6-4-7-13-29/h4-9,12-15,27,31-34H,10-11,16-26,40-41H2,1-3H3,(H,42,49)(H,43,48)(H,44,50)/t31-,32-,33-,34-/m1/s1 |
Clé InChI |
VWXDZAZSCZVCPV-YFRBGRBWSA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


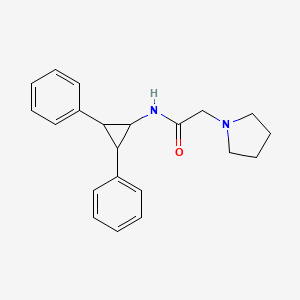
![Pudexacianinium chloride [WHO-DD]](/img/structure/B10860262.png)
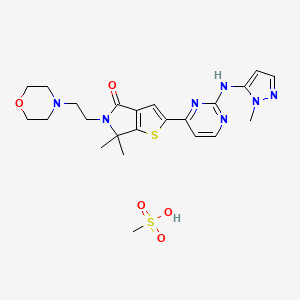
![(9-Propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl) 3-hydroxy-2-phenylpropanoate](/img/structure/B10860279.png)

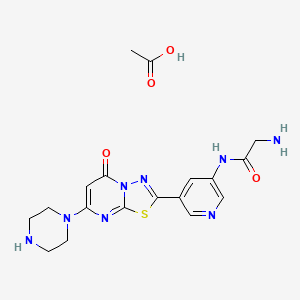
![(1R,3E,5S,9R,12E)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B10860299.png)


